5-Phenylpyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H2,12,14) |
InChI Key |
YAFZGWDDRQXPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylpyrrolidine 2 Carboxamide and Its Analogues
Strategies for Pyrrolidine (B122466) Ring Construction
The formation of the pyrrolidine ring is a fundamental step in the synthesis of 5-phenylpyrrolidine-2-carboxamide. Various strategies have been developed to achieve this, including cyclization reactions, catalytic hydrogenation, and intramolecular Mitsunobu reactions.
Cyclization Reactions and Precursor Approaches
Cyclization reactions are a common method for constructing the pyrrolidine ring. smolecule.com These reactions often involve the use of precursors that can undergo intramolecular reactions to form the five-membered ring. smolecule.comevitachem.com One approach involves the condensation of starting materials like 2-methyl-2-phenyl succinic acid with an amine, followed by heating to induce cyclization. nih.gov Another strategy utilizes a Paal-Knorr pyrrole (B145914) synthesis, where a precursor is condensed to form the pyrrole ring, which can then be further modified. liverpool.ac.uk
Microwave-assisted synthesis has also been employed to accelerate these cyclization reactions. For instance, irradiating a mixture of 4-phenyl-1,2-diamine and ethyl acetoacetate (B1235776) can produce the pyrrolidine core through an aza-Michael addition. smolecule.com Additionally, 1,3-dipolar cycloaddition reactions using azomethine ylides represent another effective method for forming the pyrrolidine core. nih.gov
Solvent-free approaches, such as mechanochemical grinding of L-proline with benzaldehyde (B42025) derivatives in the presence of an acid catalyst, offer a greener alternative for pyrrolidine ring formation. smolecule.com
Catalytic Hydrogenation Approaches for Pyrrolidine Core Formation
Catalytic hydrogenation is a key technique for forming the pyrrolidine ring, particularly for creating specific stereoisomers. rroij.com This method often involves the reduction of a pyrrole or dihydropyrrole precursor. For example, the hydrogenation of dihydropyrrole intermediates using palladium-based catalysts can achieve high enantiomeric excess. smolecule.com The choice of catalyst and reaction conditions, such as pressure and solvent, can significantly influence the yield and stereoselectivity of the reaction. smolecule.com For instance, the reduction of 1-(t-butoxycarbonyl)-2,5-disubstituted pyrroles often leads to a high percentage of the cis-pyrrolidine product. liverpool.ac.uk
| Substrate | Catalyst | Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |
| Dihydropyrrole derivative | Pd/C | 25 | MeOH | 92 | 99 | smolecule.com |
| Cyclic imine | Pd(OH)₂ | 30 | EtOH | 88 | >98 | smolecule.com |
Intramolecular Mitsunobu Reactions in Pyrrolidine Synthesis
The intramolecular Mitsunobu reaction provides another pathway to the pyrrolidine ring. This reaction involves the cyclization of a suitable amino alcohol precursor. A key example is the use of a Tsuji-Trost allylation followed by a Mitsunobu cyclization to form the pyrrolidine structure. whiterose.ac.uk This method allows for the formation of the ring with control over the stereochemistry at the newly formed chiral centers.
Stereoselective Introduction of the Phenyl Substituent and Carboxamide Moiety
Achieving the desired stereochemistry of the phenyl group at the 5-position and the carboxamide at the 2-position is critical. Stereoselective methods often employ chiral auxiliaries or catalysts to control the spatial arrangement of these groups. smolecule.comevitachem.com
One strategy involves the use of chiral phosphoric acid catalysts in aza-Michael reactions to introduce substituents onto the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk Another approach utilizes a C(sp³)–H activation strategy, where a directing group guides the arylation to a specific position on the pyrrolidine ring, resulting in a diastereoselective attachment of the aryl group. nih.govrsc.org The relative configuration of the substituents can be influenced by the reaction conditions and the nature of the directing group. rsc.org
Asymmetric Synthesis and Enantioselective Approaches for this compound
Asymmetric synthesis is crucial for obtaining enantiomerically pure this compound. evitachem.com This is often achieved through the use of chiral catalysts or starting materials. For instance, enantioselective synthesis can be accomplished via the kinetic resolution of racemic substrates using chiral phosphoric acids. whiterose.ac.uk
Organocatalysis plays a significant role in the asymmetric synthesis of pyrrolidine derivatives. Chiral primary amines can catalyze Mannich-type reactions to produce chiral products with high enantiomeric excess. acs.org Furthermore, the use of chiral phosphine (B1218219) ligands, such as (R)-BINAP, in conjunction with palladium catalysts can direct the stereochemical outcome of hydrogenation reactions. smolecule.com
Preparation of Carboxamide Functionality from Pyrrolidine-2-carboxylic Acid Precursors
The final step in the synthesis of this compound is the formation of the carboxamide group from a pyrrolidine-2-carboxylic acid precursor. smolecule.comevitachem.com A common method involves the activation of the carboxylic acid, followed by reaction with an amine.
One straightforward approach is the conversion of the pyrrolidine-2-carboxylic acid to its corresponding acyl chloride, typically using a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). rroij.comnih.gov The resulting acyl chloride is then reacted with the desired amine to form the carboxamide. rroij.com
Alternatively, coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed. nih.govbeilstein-journals.org
| Starting Material | Reagent(s) | Product | Reference |
| Pyrrolidine-2-carboxylic acid | PCl₅, Acetyl chloride, then substituted aniline | N-(substituted phenyl)pyrrolidine-2-carboxamide | rroij.com |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | DCC, Ammonium bicarbonate | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | beilstein-journals.org |
| 5'-Carboxylic acid precursor | EDCI, HOBt, Amino acid | Amino acid conjugates | nih.gov |
Chemical Transformations and Derivatization Strategies of 5 Phenylpyrrolidine 2 Carboxamide Derivatives
Functional Group Interconversions and Modifications
The functional groups of 5-phenylpyrrolidine-2-carboxamide derivatives are amenable to a range of interconversions and modifications, allowing for the fine-tuning of their physicochemical and biological properties.
Deprotection Reactions (e.g., Fmoc group removal)
In the synthesis of complex molecules and peptides, protecting groups are often employed to mask reactive functional groups. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for the amine functionality in pyrrolidine (B122466) derivatives. smolecule.com The removal of the Fmoc group, a critical deprotection step, is typically achieved through base-induced β-elimination. smolecule.com
For instance, Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid can be deprotected using a solution of piperidine (B6355638) (20–30%) in dimethylformamide (DMF) to yield the free amine. smolecule.com This free amine is then available for subsequent coupling reactions, such as in solid-phase peptide synthesis (SPPS). smolecule.com Pyrrolidine has also been identified as an effective base for Fmoc removal, particularly in less polar solvent mixtures, which can be advantageous in "green" SPPS protocols. bohrium.comresearchgate.netresearcher.life The mechanism involves proton abstraction, leading to the decomposition of the Fmoc group and the formation of a dibenzofulvene (DBF) intermediate, which can be scavenged by the base. researchgate.net
Other protecting groups, such as the tert-butoxycarbonyl (Boc) group, are also utilized. The Boc group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the free amine without compromising the stereochemistry of the molecule. smolecule.comnih.gov
Table 1: Common Deprotection Reactions for this compound Derivatives
| Protecting Group | Reagent | Conditions | Product |
| Fmoc | Piperidine in DMF | Room Temperature | Free Amine |
| Fmoc | Pyrrolidine in various solvents | Room Temperature | Free Amine |
| Boc | Trifluoroacetic Acid (TFA) | Room Temperature | Free Amine |
Oxidation and Reduction Reactions
Oxidation and reduction reactions provide pathways to introduce or modify oxygen-containing functional groups and to alter the saturation of the pyrrolidine ring.
Oxidation: The pyrrolidine ring of (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride can be oxidized to form pyrrolidin-2-ones. The carboxylic acid group itself can be synthesized through the oxidation of a corresponding alcohol using reagents like chromium trioxide in the presence of periodic acid. google.com Other oxidizing agents such as potassium permanganate (B83412) can also be employed to introduce oxygen-containing functional groups. smolecule.com
Reduction: The carboxylic acid or ester functionality of this compound derivatives can be reduced to an alcohol. Common reducing agents for this transformation include lithium aluminum hydride and sodium borohydride. smolecule.comgoogle.com For instance, the ester group of Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate can be reduced to an alcohol. In some cases, the reduction can proceed further to yield amines.
Formation of Esters and Amides
The carboxylic acid moiety of 5-phenylpyrrolidine-2-carboxylic acid is a key handle for derivatization through the formation of esters and amides.
Esterification: Esters can be readily formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.com For example, Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate is synthesized by the esterification of the corresponding carboxylic acid with methanol.
Amide Formation: Amide bond formation is a crucial reaction in medicinal chemistry. 5-Phenylpyrrolidine-2-carboxylic acid can be reacted with various amines to produce a wide range of amide derivatives. smolecule.com This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride. For example, pyrrolidine-2-carbonyl chloride, synthesized from L-proline and phosphorus pentachloride, can be reacted with substituted anilines to form N-(substituted phenyl) pyrrolidine-2-carboxamides. rroij.comresearchgate.net Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) are also commonly used to facilitate amide bond formation. nih.gov
Acetylation Reactions of Substituted Carboxamides
Further modification of the pyrrolidine ring can be achieved through acetylation. N-(substituted phenyl) pyrrolidine-2-carboxamides can be acetylated at the pyrrolidine nitrogen using acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) to yield 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides. rroij.comresearchgate.net This modification can influence the compound's properties and biological activity.
Regioselective and Stereoselective Derivatization Strategies
Controlling the regioselectivity and stereoselectivity of reactions is paramount in the synthesis of specific isomers of this compound derivatives.
Regioselectivity: The synthesis of substituted pyrrolidines often relies on regioselective reactions. For example, asymmetric α-amidoalkylation starting from L-pyroglutamic acid can yield Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate with high regioselectivity.
Stereoselectivity: The chiral nature of this compound makes stereoselective synthesis a critical aspect. Asymmetric catalysis using chiral ligands, such as (R)-BINAP with palladium, can direct hydrogenation reactions to achieve high enantiomeric excess. smolecule.com Organocatalytic methods, like the L-proline catalyzed asymmetric Mannich reaction, also offer a route to form the pyrrolidine skeleton with controlled stereochemistry. smolecule.com Chiral auxiliaries, such as the Fmoc group, are instrumental in preserving the stereochemical integrity during multi-step syntheses. smolecule.com Furthermore, directed C(sp3)–H activation has been employed for the stereoselective functionalization of 5-oxo-2-phenylpyrrolidine-3-carboxamides. rsc.org
Exploration of N-Substituted and Ring-Substituted Analogues
The synthesis of N-substituted and ring-substituted analogues of this compound allows for a broad exploration of chemical space and the development of compounds with tailored properties.
N-Substituted Analogues: The nitrogen atom of the pyrrolidine ring is a common site for substitution. N-alkylation can be achieved through various methods. For example, (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is an N-substituted analogue. evitachem.com
Ring-Substituted Analogues: Modifications to both the phenyl ring and the pyrrolidine ring have been explored.
Phenyl Ring Substitution: A wide array of substituents can be introduced onto the phenyl ring to investigate structure-activity relationships. For instance, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives with various substituents on the phenyl ring have been synthesized and evaluated for their biological activities. rroij.comresearchgate.net
Pyrrolidine Ring Substitution: Functionalization at different positions of the pyrrolidine ring leads to diverse analogues. For example, 5-oxo-pyrrolidine-2-carboxylic acid derivatives with substitutions at the 4-position have been synthesized. google.com The synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides demonstrates the creation of complex heterocyclic systems attached to the pyrrolidine core. mdpi.com
Table 2: Examples of Substituted this compound Analogues
| Compound Name | Substitution Type |
| (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid | N-Substituted |
| N-(Substituted phenyl) pyrrolidine-2-carboxamide | Phenyl Ring Substituted |
| 5-Oxo-4-(substituted methyl) pyrrolidine-3-carboxylic acid | Pyrrolidine Ring Substituted |
| 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | Pyrrolidine Ring Substituted |
Structure Activity Relationship Sar Investigations of 5 Phenylpyrrolidine 2 Carboxamide Analogues
Influence of Stereochemistry on Biological Activity Profiles
The stereochemistry of 5-phenylpyrrolidine-2-carboxamide analogues is a crucial determinant of their biological activity. The presence of chiral centers within the pyrrolidinone scaffold allows for the existence of multiple stereoisomers, each potentially exhibiting a distinct pharmacological profile. d-nb.info The differential interaction of these enantiomers and diastereomers with enantioselective biological targets, such as receptors and enzymes, underscores the importance of stereochemical considerations in drug design. d-nb.info
For instance, in the case of phenylpiracetam, a related 2-oxo-4-phenylpyrrolidin-1-carboxamide, the separation of racemic mixtures into individual enantiomers has revealed that the biological effects are often attributable to a single, more active enantiomer. caldic.com Specifically, the (R)-enantiomer of phenylpiracetam has been identified as the more active form. caldic.com Similarly, for 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide, the (4R,5S)-stereoisomer, known as E1R, has demonstrated superior pharmacological properties. caldic.comresearchgate.net These findings highlight a direct correlation between the configuration of stereocenters and the biological properties of the respective enantiomers. caldic.com The introduction of a substituent into the 2-pyrrolidone ring creates a chiral center that can significantly affect the pharmacological activity of the compound. researchgate.net
The spatial orientation of substituents on the pyrrolidine (B122466) ring, dictated by the stereochemistry, can lead to different binding modes with biological targets. d-nb.info This principle has been a guiding factor in the development of new stereoisomeric drugs, as the absolute and relative configuration of chiral centers can influence not only the desired activity but also potential toxicity or inactivity. d-nb.info The three-dimensional structure conferred by the non-planar pyrrolidine ring, a phenomenon referred to as "pseudorotation," further contributes to the diverse spatial arrangements possible for these molecules, allowing for a more comprehensive exploration of the pharmacophore space. d-nb.infonih.gov
Table 1: Stereoisomers and Their Reported Activity
| Compound | Active Stereoisomer | Biological Profile |
| Phenylpiracetam | (R)-enantiomer | More active enantiomer |
| 5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide | (4R,5S) | Most active enantiomer (E1R) |
Impact of Phenyl Substituents and Other Ring Modifications on Pharmacological Potency
The pharmacological potency of this compound analogues is significantly influenced by the nature and position of substituents on the phenyl ring, as well as modifications to the pyrrolidine ring itself. SAR studies have demonstrated that even minor alterations to these structural components can lead to substantial changes in biological activity.
Substitutions on the phenyl ring have been a key focus of optimization efforts. For example, in a series of pyrrolidine carboxamide inhibitors of enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, substitutions at five different positions on the phenyl ring of 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide were investigated to build a quantitative structure-activity relationship (QSAR) model. mdpi.com In other studies, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance biological activity in preliminary assays.
In a series of novel arylpiperazines bearing a pyrrolidin-2-one fragment, substitutions on the phenyl ring were found to modulate their affinity for α1- and α2-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities. nih.gov Specifically, a 2-chloro-phenyl substituent resulted in the highest affinity for the α1-adrenoceptor, while a 4-chloro-phenyl substituent led to the highest affinity for the α2-adrenoceptor. nih.gov Furthermore, a hydroxy group at the 4-position of the phenyl ring or two fluorine atoms at the 2 and 4 positions significantly decreased systolic and diastolic pressure. nih.gov
Modifications to other parts of the molecule, such as the pyrrolidine ring, also play a critical role. For instance, in the development of free fatty acid receptor 1 (FFAR1) agonists, a phenylpyrrolidinone structure was introduced to significantly improve solubility. dovepress.com The addition of a 5-methyl group to the phenylpyrrolidinone enhanced FFAR1 activation, although with lower potency compared to a reference compound. dovepress.com
Table 2: Impact of Phenyl Substituents on Biological Activity
| Parent Compound | Phenyl Substituent | Observed Effect |
| 1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | Various | Modulated inhibitory concentration against InhA |
| Phenylpyrrolidine-based pirfenidone (B1678446) mimic | Methyl | Inactive in collagen deposition assay |
| 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 2-Chloro | High affinity for α1-adrenoceptor |
| 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 4-Chloro | High affinity for α2-adrenoceptor |
| 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 4-Hydroxy | Significant decrease in blood pressure |
| 1-{3-[4-(Aryl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | 2,4-Difluoro | Significant decrease in blood pressure |
Conformational Analysis and its Correlation with Biological Outcomes (e.g., Dihedral Angles)
The three-dimensional conformation of this compound analogues is intrinsically linked to their biological activity. The flexibility of the five-membered pyrrolidine ring allows it to adopt various conformations, often described as "envelope" or "half-chair" forms. researchgate.netresearchgate.net The specific conformation adopted, along with the relative orientation of the phenyl and carboxamide substituents, can significantly influence how the molecule interacts with its biological target.
Conformational analysis of the pyrrolidine ring can be performed using experimental techniques such as NMR spectroscopy, where vicinal proton-proton scalar couplings (³JHH) provide information about the exocyclic dihedral angles between coupled protons. beilstein-journals.org These exocyclic angles are directly related to the endocyclic dihedral angles that define the ring's conformation. beilstein-journals.org Computational methods, such as density functional theory (DFT), are also employed to calculate the energy profiles of different conformations and to optimize molecular geometries. beilstein-journals.org
The conformational characteristics of these molecules are also studied using molecular mechanics techniques. istc.int The understanding of these conformational preferences is crucial, as substitutions on the proline ring can impose additional steric and stereoelectronic effects that modulate the conformational equilibria of both the backbone and the side chain. nih.gov These conformational changes, in turn, can affect the backbone dihedral angles (φ, ψ) and ultimately the biological outcome. nih.gov
For example, in a study of 2-(het)arylpyrrolidine derivatives, X-ray analysis revealed that different molecules in the unit cell could exhibit different conformations of the pyrrolidine cycle, each being an envelope conformation but with different atoms out of the plane. nih.gov This conformational flexibility highlights the complexity of the conformational landscape of these molecules.
Table 3: Conformational Features of this compound Analogues
| Compound/Derivative | Conformation of Pyrrolidine Ring | Dihedral Angle (Pyrrolidinone/Phenyl) |
| (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide | Twisted | 70.73 (7)° |
| 1-Benzyl-5-oxo-2-phenylpyrrolidine-2-carboxamide | Envelope | Not specified |
| 1-tert-Butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid | Half-chair | Not specified |
Development of Structure-Activity Models for Specific Therapeutic Targets
The development of structure-activity models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for understanding the relationship between the chemical structure of this compound analogues and their biological activity. These models aim to correlate physicochemical properties or structural features of the molecules with their observed biological effects, thereby facilitating the design of new compounds with improved potency and selectivity.
A notable example is the development of a QSAR model for a series of pyrrolidine carboxamide (PCAM) inhibitors of the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. mdpi.com In this study, three-dimensional models of the InhA-PCAM complexes were generated, and a linear correlation was established between the computed Gibbs free energies of complex formation (ΔΔGcom) and the experimentally determined inhibitory concentrations (IC50). mdpi.com The resulting QSAR model, with a high correlation coefficient (R² = 0.94), provided valuable structural insights that guided the design of a virtual combinatorial library of new potential inhibitors. mdpi.com
The development of such models often involves a combination of computational chemistry, molecular modeling, and experimental data. mdpi.com The electronic properties of the compounds, for instance, can have a direct correlation with their biological activity. researchgate.net By systematically optimizing the molecular scaffold of the most potent compounds, the key structural features required for activity can be identified. researchgate.net
These models can also be used to predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts towards the most promising candidates. mdpi.com The ultimate goal is to create a robust and predictive model that can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.
In Vitro Biological Activity and Mechanistic Studies of 5 Phenylpyrrolidine 2 Carboxamide Derivatives
Applications as Protected Amino Acid Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
Derivatives of 5-phenylpyrrolidine-2-carboxylic acid are valuable in the field of organic and medicinal chemistry, particularly as building blocks in solid-phase peptide synthesis (SPPS). chemimpex.comsmolecule.com The chiral nature of these compounds, featuring a pyrrolidine (B122466) ring, a phenyl substituent, and a carboxylic acid functional group, makes them crucial for creating complex peptide sequences with high purity and yield. chemimpex.comsmolecule.com
To facilitate their use in SPPS, the amine group is often protected. Common protecting groups include fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc). smolecule.com For instance, Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid and Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid are widely utilized. chemimpex.comchemimpex.com The Fmoc group serves to protect the amine during peptide synthesis, allowing for selective modification of amino acids without disturbing other functional groups. chemimpex.comchemimpex.com This protecting group can be removed under specific conditions, such as with piperidine (B6355638) in dimethylformamide (DMF), to yield the free amine for subsequent coupling to the growing peptide chain. smolecule.com This controlled deprotection is essential for the stepwise assembly of peptides. peptide.com
The unique structure of these derivatives allows for efficient coupling reactions, making them ideal for researchers aiming to synthesize bioactive peptides and pharmaceuticals. chemimpex.comchemimpex.com Their stability under various reaction conditions, combined with their ability to facilitate the formation of complex peptide structures, positions them as essential tools for chemists and biochemists. chemimpex.com
Modulation of Neurotransmitter Systems and Neuroprotective Research
Derivatives of 5-phenylpyrrolidine-2-carboxamide have been investigated for their potential to modulate neurotransmitter systems and for their neuroprotective effects. smolecule.comontosight.ai The stereochemistry of these compounds is a key factor in their selective binding to molecular targets like enzymes and receptors, which in turn influences their pharmacological effects.
Preliminary research suggests that 5-phenylpyrrolidine-2-carboxylic acid may possess neuroprotective properties by interacting with various neurotransmitter systems and influencing synaptic transmission. smolecule.com Studies have indicated that methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate, a related compound, might exhibit neuroprotective effects by modulating sigma-1 receptors, which are known to play a role in neuronal survival and function.
Furthermore, imbalances in glutamate (B1630785) signaling have been linked to a number of neurological and psychiatric conditions, and elevated glutamate levels can be neurotoxic. nih.gov This has led to research into compounds that can modulate glutamate receptors. Some studies have focused on designing selective antagonists for specific NMDA receptor subtypes, which could have therapeutic potential in neurodegenerative diseases. nih.gov The neuroprotective potential of these compounds is an active area of research, with studies exploring their ability to mitigate neuronal damage in various models of neurodegeneration. nih.govresearchgate.net
Investigations into Anticancer Activity Mechanisms
The anticancer potential of this compound derivatives has been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and their mechanisms of action, including the inhibition of tubulin polymerization.
Cytotoxicity Studies in Cancer Cell Lines
A number of studies have demonstrated the antiproliferative activity of this compound derivatives and related compounds against a variety of cancer cell lines. researchgate.netnih.govnih.gov For example, novel pyrrolidinyl-carbazole derivatives have shown profound antiproliferative activity with IC50 values in the micromolar range against cell lines such as MDA-MB-231 (breast cancer), K562 (leukemia), A549 (lung cancer), and HeLa (cervical cancer). researchgate.net Similarly, N-substituted indole-2-carboxamides have exhibited significant and selective inhibition of cell proliferation against various tumor cell lines, including leukemia, colon, and breast cancers. nih.gov
The cytotoxicity of these compounds often appears to be selective for cancer cells over normal cells. researchgate.netnih.gov For instance, certain carboxamide derivatives showed notable selectivity towards cancer cells compared to normal fibroblasts. nih.gov The structural features of these molecules, such as the presence of specific substituents, can significantly influence their cytotoxic effects and their selectivity. nih.govnih.gov For example, some 5-oxopyrrolidine derivatives demonstrated that those with a free amino group generally exhibited more potent anticancer activity than those with an acetylamino fragment. nih.gov
Table 1: Cytotoxicity of Selected Carboxamide Derivatives in Different Cancer Cell Lines
| Compound | HCT-116 (IC50 µM) | MCF-7 (IC50 µM) | K-562 (IC50 µM) | Normal Fibroblasts (IC50 µM) |
|---|---|---|---|---|
| Carboxamide 12 | 3.98 ± 0.06 | 9.07 ± 0.45 | 0.33 ± 0.02 | >100 |
| Carboxamide 14 | 2.64 ± 0.07 | 7.16 ± 0.36 | 0.61 ± 0.03 | >100 |
| Carboxamide 4 | Not specified | Not specified | 0.61 µM | Not specified |
Data sourced from a study on N-substituted indole-2-carboxamides. nih.gov
Inhibition of Tubulin Polymerization
One of the key mechanisms underlying the anticancer activity of some this compound derivatives is the inhibition of tubulin polymerization. researchgate.netnih.gov Microtubules, which are polymers of tubulin, are essential for various cellular processes, including cell division, and their disruption can lead to mitotic catastrophe and cell death. nih.govnih.gov
Several studies have shown that certain derivatives can act as potent tubulin polymerization inhibitors. researchgate.netrsc.orgrsc.org For instance, some pyrrolidinyl-carbazole derivatives have been found to induce apoptosis by inhibiting tubulin polymerization, leading to a G2/M phase arrest of the cell cycle. researchgate.net Molecular docking studies have suggested that these compounds can selectively occupy the colchicine (B1669291) binding site of the tubulin polymer. researchgate.net This mechanism is similar to that of other known tubulin inhibitors like combretastatin (B1194345) A-4. researchgate.net
Anticonvulsant Activity Assessment of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) Derivatives
A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant properties. researchgate.netrroij.com The primary screening for this activity is often conducted using the maximal electroshock (MES) seizure test in animal models. researchgate.netrroij.comnih.gov
In one study, several synthesized N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were found to be active in the MES test without showing signs of neurotoxicity. researchgate.netrroij.com The structure of the substituent on the phenyl ring was found to influence the anticonvulsant activity. For example, compounds with specific substitutions were identified as being particularly active. researchgate.netrroij.com The search for new anticonvulsant agents is driven by the need for drugs with improved efficacy and fewer side effects compared to existing treatments. researchgate.net The pyrrolidine-2,5-dione ring, a related structure, is considered a pharmacophore for many compounds active in the central nervous system, particularly for their anticonvulsant activity. nih.gov
Table 2: Anticonvulsant Activity of Selected N-(substituted phenyl) pyrrolidine-2-carboxamide Derivatives
| Compound | Substitution | MES Test Activity | Neurotoxicity |
|---|---|---|---|
| 3a | Specific substitution | Active | No neurotoxicity |
| 3d | Specific substitution | Active | No neurotoxicity |
Data from a study on novel anticonvulsant agents. researchgate.netrroij.com
Enzyme Inhibition Studies (e.g., Calpain, Enoyl-Acyl Carrier Protein Reductase, Heat Shock Protein 70)
Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.
Calpain Inhibition: Calpains are calcium-dependent cysteine proteases involved in various physiological and pathological processes, including neurodegeneration. google.comnih.gov Several carboxamide compounds, including those with a pyrrolidine scaffold, have been identified as calpain inhibitors. google.comgoogleapis.com For example, α-ketoamide peptidomimetic inhibitors have been synthesized and shown to be potent and selective for calpain-1. nih.gov The stereochemistry of these inhibitors plays a crucial role in their potency. nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govrcsb.org Pyrrolidine carboxamides have been discovered as a novel class of potent InhA inhibitors through high-throughput screening. nih.govuniprot.org The crystal structures of InhA complexed with these inhibitors have helped to elucidate their binding mode. nih.govrcsb.org Optimization of a lead compound resulted in a significant improvement in potency. nih.gov
Heat Shock Protein 70 (Hsp70) Inhibition: Hsp70 is a molecular chaperone that is overexpressed in many cancers and plays a role in cell survival and resistance to therapy. nih.govnih.gov The discovery of Hsp70 inhibitors is therefore a significant area of cancer research. nih.govplos.org Certain 5-(phenylthio)pyrimidine derivatives containing a pyrrolidine-2-carboxamide moiety have been designed as reversible inhibitors that bind to an allosteric site on Hsp70. nih.govacs.org These inhibitors have been shown to interfere with the Hsp70 machinery and destabilize its client proteins, leading to anticancer effects. acs.orggoogle.com
Table 3: Enzyme Inhibition by this compound and Related Derivatives
| Enzyme Target | Derivative Class | Key Findings |
|---|---|---|
| Calpain-1 | α-Ketoamide peptidomimetics | Stereoselective inhibition, with some compounds showing high potency (e.g., IC50 = 78 nM). nih.gov |
| InhA | Pyrrolidine carboxamides | Potent inhibitors discovered through high-throughput screening, with subsequent optimization leading to over 160-fold improvement in potency. nih.gov |
| Hsp70 | 5-(Phenylthio)pyrimidines | Reversible allosteric inhibitors that interfere with Hsp70 function and show low micromolar activity in cancer cells. acs.org |
Antimicrobial and Antifungal Research on Substituted Carboxamides
Research into the antimicrobial and antifungal properties of pyrrolidine-2-carboxamide derivatives has shown that substitutions on the pyrrolidine ring and the carboxamide group are critical for activity. While direct studies on the antimicrobial and antifungal effects of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides significant insights into their potential.
Derivatives of 5-oxopyrrolidine, a closely related scaffold, have demonstrated notable antimicrobial and antifungal efficacy. For instance, a study on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives revealed that certain modifications lead to potent biological activity. One such derivative, a compound bearing a 5-nitrothiophene substituent, exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.gov However, these derivatives showed no significant activity against Gram-negative pathogens. nih.gov
Further investigations into other substituted pyrrolidine derivatives have highlighted their potential. For example, novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety have been designed and evaluated as potential antimicrobial agents. tandfonline.com Computational and in-silico studies predicted good antibacterial activity and moderate antifungal efficacy for these compounds. tandfonline.com Similarly, the synthesis of 1,3-benzothiazol-2-yl benzamides has been explored for their potential as antibacterial and antifungal agents. nih.gov
In a study focusing on highly functionalized benzoylaminocarbothioyl derivatives of pyrrolidine, several compounds were screened for their in vitro antibacterial and antifungal activities. One compound, 1-benzoylaminocarbothioyl-2-butyl-5-phenylpyrrolidine-2,4-dicarboxylic acid dimethyl ester, was found to be the most active against yeast-like fungi, with a minimum inhibitory concentration (MIC) of 25 µg/mL. tubitak.gov.tr These compounds also showed antibacterial activity against both Gram-negative and Gram-positive bacteria, with MIC values ranging from 100 to 400 µg/mL. tubitak.gov.tr
The antifungal activity of tetrazole derivatives carrying a pyrrolidine scaffold has also been investigated against Candida albicans. The leading inhibitor identified was 2-{3-[2-(3-methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole. researchgate.net This highlights the potential of the pyrrolidine ring as a scaffold for developing new antifungal agents.
The following table summarizes the antimicrobial and antifungal activities of some substituted pyrrolidine carboxamide derivatives.
| Compound Class | Test Organism(s) | Key Findings | Reference(s) |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine derivative with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity. | nih.gov |
| 1-Benzoylaminocarbothioyl-2-butyl-5-phenylpyrrolidine-2,4-dicarboxylic acid dimethyl ester | Yeast-like fungi, Gram-negative and Gram-positive bacteria | MIC of 25 µg/mL against fungi; MIC of 100-400 µg/mL against bacteria. | tubitak.gov.tr |
| 2-{3-[2-(3-methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole | Candida albicans | Identified as a leading antifungal inhibitor. | researchgate.net |
It is evident that while the core pyrrolidine-2-carboxamide structure is a promising scaffold, the nature and position of substituents are crucial in determining the antimicrobial and antifungal spectrum and potency.
Advanced Applications and Emerging Research Directions for 5 Phenylpyrrolidine 2 Carboxamide Scaffolds
Utilization in Bioconjugation Techniques
The 5-phenylpyrrolidine-2-carboxamide framework and its derivatives are valuable tools in the field of bioconjugation, which involves the chemical linking of molecules to create novel constructs with combined functionalities. These scaffolds can be used to attach biomolecules to other molecules or surfaces, a critical process in the development of targeted therapies and diagnostic agents. chemimpex.comchemimpex.com
Derivatives such as Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid are particularly useful in this context. chemimpex.com The carboxylic acid group provides a reactive handle for covalent attachment to amine-containing biomolecules (e.g., proteins, peptides) through amide bond formation. The phenyl group can be modified to tune solubility and binding properties, while the pyrrolidine (B122466) ring acts as a rigid spacer that properly orients the conjugated moieties. This controlled spatial arrangement is essential for maintaining the biological activity of the attached molecule and ensuring effective interaction with its target. The use of a versatile small molecule scaffold like (2R,5R)-5-Phenylpyrrolidine-2-carboxamide is noted in bioconjugation services.
Table 1: Applications of this compound Derivatives in Bioconjugation
| Derivative/Scaffold | Application in Bioconjugation | Reference |
| Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid | Facilitates the attachment of biomolecules to surfaces or other molecules for creating targeted therapies. | chemimpex.com |
| (2R,5R)-5-Phenylpyrrolidine-2-carboxamide | Employed as a versatile scaffold in custom bioconjugation services. |
Integration into Advanced Materials Science (e.g., Polymers, Nanomaterials)
The unique structural and chemical properties of 5-phenylpyrrolidine derivatives make them attractive for integration into advanced materials. In materials science, these compounds can be used to enhance the properties of polymers and nanomaterials for a variety of industrial applications. chemimpex.com
When incorporated into polymer chains, the rigid pyrrolidine ring can influence the polymer's thermal stability, mechanical strength, and conformational properties. The phenyl and carboxamide groups offer sites for further functionalization, allowing for the creation of "smart" polymers that respond to specific environmental stimuli.
In the realm of nanomaterials, these scaffolds can act as capping agents or linkers. For instance, they can be attached to the surface of nanoparticles to improve their biocompatibility, prevent aggregation, and introduce specific functionalities. This is particularly relevant in the development of nanomaterials for biomedical applications, such as targeted drug delivery systems and advanced imaging agents. Research into Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid highlights its application in developing advanced materials like polymers and nanomaterials to enhance their industrial properties. chemimpex.com
Role in Biochemical Research for Enzyme-Substrate Interactions and Protein Folding Studies
The 5-phenylpyrrolidine scaffold plays a significant role in fundamental biochemical research, particularly in studies aimed at understanding enzyme-substrate interactions and the complex process of protein folding. smolecule.com Its structure, which can be seen as a constrained analog of natural amino acids like proline, makes it an excellent probe for investigating the active sites of enzymes.
Researchers utilize derivatives of this scaffold to explore the binding requirements of various enzymes. By systematically modifying the phenyl group or the stereochemistry of the pyrrolidine ring, scientists can map the steric and electronic features of an enzyme's active site. This information is invaluable for the rational design of potent and selective enzyme inhibitors. For example, derivatives have been synthesized and tested for their ability to inhibit enzymes like α-amylase and α-glucosidase, providing insights into structure-activity relationships. nih.gov Similarly, virtual screening has identified a 5-oxo-1-phenylpyrrolidine-3-carboxamide (B3162671) derivative as a potential inhibitor for the glutathione (B108866) degrading enzyme ChaC1. portlandpress.com
Table 2: Research Applications in Enzyme Inhibition
| Enzyme Target | Investigated Scaffold | Research Outcome | Reference |
| α-Amylase & α-Glucosidase | N-phenylpyrrolidine-2-carboxamide derivatives | Identification of potent inhibitory activity, with the 4-methoxy analogue showing significant results. | nih.gov |
| ChaC1 (γ-glutamyl cyclotransferase) | (S)-N-(4-(N-(3-methoxypropyl)sulfamoyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | Identified as a potential inhibitor through structure-based virtual screening. | portlandpress.com |
| Matrix Metalloproteinases (MMPs) | 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives | Designed as inhibitors for diseases characterized by MMP activity. | google.com |
Future Perspectives in Chemical Biology and Drug Discovery Efforts
The this compound scaffold continues to hold immense promise for future advancements in chemical biology and drug discovery. Its proven versatility as a chiral building block and a core structure in biologically active molecules positions it as a key component in the development of next-generation therapeutics. smolecule.comchemimpex.com
Future drug discovery efforts will likely focus on several key areas:
Neurological Disorders: Given that pyrrolidine derivatives have shown potential neuroprotective effects, future research may focus on developing novel treatments for neurodegenerative diseases by targeting neurotransmitter systems. smolecule.comontosight.ai
Oncology and Infectious Diseases: Building on studies that have identified 5-oxopyrrolidine derivatives with potent anticancer and antimicrobial activities, this scaffold is attractive for developing new agents against lung cancer and multidrug-resistant bacteria like Staphylococcus aureus. nih.govmdpi.com
Fragment-Based Drug Discovery (FBDD): The compact and structurally defined nature of the pyrrolidine scaffold makes it an ideal starting point for FBDD campaigns. frontiersin.org This approach allows for the efficient exploration of a target's binding site and the gradual, piece-by-piece construction of a highly optimized drug candidate.
Multiparameter Optimization: The favorable three-dimensional structure of the pyrrolidine ring can contribute to improved physicochemical properties, such as solubility and metabolic stability. unipa.it Future work will leverage this to design drug candidates with enhanced pharmacokinetic profiles, a concept central to modern drug design strategies like optimizing lipophilic efficiency. tandfonline.com
The continued exploration of this scaffold, through parallel synthesis of compound libraries and detailed structure-activity relationship studies, is expected to unlock new therapeutic possibilities across a wide range of diseases. mdpi.comnih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing enantiomerically pure 5-phenylpyrrolidine-2-carboxamide derivatives?
Answer:
Enantioselective synthesis often employs chiral pool strategies or asymmetric catalysis. For example, rel-(2R,5S)-5-phenylpyrrolidine-2-carboxamide hydrochloride can be synthesized via resolution using chiral chromatography or enzymatic methods . Key steps include:
- Acylation : React pyrrolidine precursors with activated carbonyl reagents (e.g., acid chlorides) under controlled pH to minimize racemization .
- Chiral separation : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to isolate enantiomers .
- Protection/deprotection : Temporary protection of the carboxamide group with tert-butyloxycarbonyl (Boc) to prevent side reactions during functionalization .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer:
Contradictions often arise from structural variations, assay conditions, or off-target effects. Mitigation strategies include:
- Structural validation : Confirm stereochemistry via X-ray crystallography or NMR (e.g., rel-(2R,5S) configurations in ) .
- Assay standardization : Replicate studies under identical conditions (e.g., PARP inhibition assays at 25°C vs. 37°C) .
- Off-target profiling : Use kinase or receptor panels to identify unintended interactions (e.g., benzimidazole carboxamides in showed nanomolar PARP affinity but may cross-react with other enzymes) .
Basic: What analytical techniques are critical for characterizing this compound purity and structure?
Answer:
- HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR spectroscopy : Assign stereochemistry via - and -NMR, particularly for distinguishing cis/trans pyrrolidine conformers .
- Elemental analysis : Validate empirical formulas (e.g., CHNO for this compound) .
Advanced: How does stereochemistry influence the pharmacological profile of this compound derivatives?
Answer:
Stereochemistry dictates receptor binding and metabolic stability. For example:
- (S)-enantiomers of benzimidazole carboxamides exhibit 10-fold higher PARP inhibition than (R)-forms due to optimal hydrophobic pocket interactions .
- rel-(2R,5S) configurations in hydrochloride salts improve solubility and bioavailability compared to racemic mixtures .
- 3-Amino substitutions (e.g., in ) enhance hydrogen bonding with target proteins but may increase renal clearance .
Basic: What computational tools are used to predict the binding modes of this compound analogs?
Answer:
- Molecular docking : Software like AutoDock Vina predicts interactions with receptors (e.g., AT or PARP) using crystal structures (PDB IDs: 4YAY, 7KHB) .
- QM/MM simulations : Analyze electronic effects of substituents (e.g., fluorine enhances π-stacking in benzimidazole derivatives) .
- ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier penetration, and CYP450 interactions .
Advanced: How can researchers validate target engagement in cellular models for this compound derivatives?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts after compound treatment .
- Knockout/knockdown models : Compare activity in wild-type vs. PARP1 cells to verify mechanism .
- SPR/BLI : Use surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (K, k, k) .
Basic: What safety considerations are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation (see Safety Data Sheets in ) .
- Ventilation : Use fume hoods for weighing to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal .
Advanced: How can researchers optimize the metabolic stability of this compound analogs?
Answer:
- Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions (e.g., α to carbonyl groups) .
- Prodrug strategies : Mask carboxamide as esters or phosphates to enhance oral bioavailability .
- CYP450 inhibition assays : Identify metabolites via LC-MS/MS and modify substituents to block oxidation sites .
Basic: What are the key applications of this compound in drug discovery?
Answer:
- PARP inhibitors : Analogs like A-966492 show single-digit nanomolar IC values in BRCA-mutant cancer models .
- AT receptor antagonists : 1-Acyl derivatives reduce blood pressure in hypertensive rat models .
- Neurological targets : Tetrazole-containing analogs modulate NMDA receptors, suggesting potential in Alzheimer’s disease .
Advanced: What strategies address low solubility of this compound in aqueous buffers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
